molecular formula C9H15NO4S B13848502 (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid

(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid

Cat. No.: B13848502
M. Wt: 233.29 g/mol
InChI Key: CGYFKBWVTSXRDZ-KZUAUGPASA-N
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Description

(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid is an organic compound with a complex structure that includes an acetamido group, a hydroxybutenyl group, and a sulfanylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: This step involves the acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Hydroxybutenyl Group: This can be achieved through a Wittig reaction or a similar olefination reaction, where a suitable aldehyde or ketone is reacted with a phosphonium ylide to form the desired alkene.

    Formation of the Sulfanylpropanoic Acid Backbone: This step involves the thiolation of a suitable precursor, such as a halogenated propanoic acid derivative, using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxybutenyl moiety can undergo oxidation to form a carbonyl group.

    Reduction: The double bond in the hydroxybutenyl group can be reduced to form a saturated butyl group.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated butyl group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the hydroxybutenyl and sulfanyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-acetamido-3-mercaptopropanoic acid: Similar structure but lacks the hydroxybutenyl group.

    (2R)-2-acetamido-3-hydroxypropanoic acid: Similar structure but lacks the sulfanyl group.

    (2R)-2-acetamido-3-butenoic acid: Similar structure but lacks the sulfanyl and hydroxy groups.

Uniqueness

(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid is unique due to the presence of both the hydroxybutenyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid

InChI

InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2-/t8-/m0/s1

InChI Key

CGYFKBWVTSXRDZ-KZUAUGPASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC/C=C\CO)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC=CCO)C(=O)O

Origin of Product

United States

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